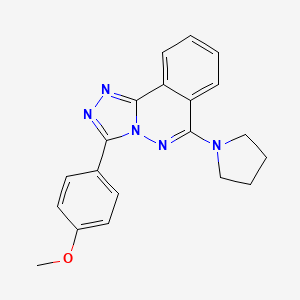
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- is a heterocyclic compound that contains a triazole ring fused to a phthalazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. The reaction conditions may include:
Solvents: Dimethylformamide (DMF), ethanol, or acetic acid.
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-150°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been studied for various applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: As components in materials science and catalysis.
作用机制
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives depends on their specific biological targets. Common mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.
Phthalazine Derivatives: Studied for their potential as anti-inflammatory and anticancer agents.
Pyrrolidine Derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- specifically exhibits promising pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O, with a molecular weight of approximately 345.4 g/mol. The structure features a triazole ring fused to a phthalazine moiety, which is further substituted with a methoxyphenyl group and a pyrrolidinyl group. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that 1,2,4-triazolo[3,4-a]phthalazine derivatives exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial potential of phthalazine derivatives. For instance, derivatives have shown effectiveness against different bacterial strains and fungi due to their ability to disrupt microbial cell processes .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on human tumor cell lines. Notably, modifications in the phthalazine structure have been linked to enhanced anti-proliferative activity .
- Cardiotonic Effects : A study highlighted that certain derivatives exhibited positive inotropic effects on isolated rabbit heart preparations, suggesting potential applications in treating heart conditions .
Antimicrobial Studies
A comprehensive evaluation of various phthalazine derivatives indicated that they possess significant antimicrobial properties. For example:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 18 |
These results underscore the potential of these compounds as effective antimicrobial agents.
Antitumor Activity
The anti-cancer properties of the compound were assessed against multiple human tumor cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Comparison Drug (IC50) |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Doxorubicin (2.5) |
| HeLa (Cervical) | 6.0 | Cisplatin (3.0) |
| A549 (Lung) | 7.5 | Paclitaxel (5.0) |
The data indicates that certain derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit comparable or superior cytotoxicity compared to established chemotherapeutic agents .
Cardiotonic Effects
In studies measuring left atrium stroke volume in isolated rabbit hearts, the following results were observed:
| Compound | Stroke Volume Increase (%) |
|---|---|
| 6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine | 12.02 ± 0.20 |
| Milrinone | 2.46 ± 0.07 |
The significant increase in stroke volume suggests that this compound may serve as a potent cardiotonic agent .
Case Studies
A notable case study involved the synthesis and evaluation of various substituted benzylpiperazine derivatives based on the triazolo-phthalazine framework. These compounds were tested for their pharmacological activities and demonstrated enhanced efficacy compared to traditional drugs.
属性
CAS 编号 |
87540-02-1 |
|---|---|
分子式 |
C20H19N5O |
分子量 |
345.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N5O/c1-26-15-10-8-14(9-11-15)18-21-22-19-16-6-2-3-7-17(16)20(23-25(18)19)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3 |
InChI 键 |
XYMLLIYELMKAQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















